Cas no 313469-43-1 (3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide)

3-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a fluorinated benzamide derivative featuring a benzothiazole core, which is of interest in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom at the 3-position of the benzamide ring enhances its metabolic stability and bioavailability, while the 4-methylbenzothiazole moiety contributes to its potential as a scaffold for biologically active compounds. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents due to its structural versatility and ability to modulate protein-ligand interactions. Its well-defined synthetic route and purity make it suitable for high-throughput screening and structure-activity relationship studies.
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide structure
313469-43-1 structure
Product name:3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No:313469-43-1
MF:C15H11FN2OS
MW:286.324045419693
CID:6043067
PubChem ID:1548779

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
    • Benzamide, 3-fluoro-N-(4-methyl-2-benzothiazolyl)-
    • 313469-43-1
    • Z29809145
    • AKOS001039233
    • CCG-276633
    • F0328-0338
    • 3-FLUORO-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)BENZAMIDE
    • 3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
    • Inchi: 1S/C15H11FN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19)
    • InChI Key: IBIYYQGYIYPHRA-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=CC=C2S1)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 286.05761231g/mol
  • Monoisotopic Mass: 286.05761231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.392±0.06 g/cm3(Predicted)
  • pka: 8.74±0.70(Predicted)

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0328-0338-20mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0328-0338-25mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0328-0338-5μmol
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0328-0338-15mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0328-0338-2mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0328-0338-10mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0328-0338-20μmol
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0328-0338-1mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0328-0338-40mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0328-0338-50mg
3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
313469-43-1 90%+
50mg
$160.0 2023-07-28

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Related Literature

Additional information on 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Comprehensive Overview of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-43-1)

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, with the CAS number 313469-43-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzothiazole class, known for its diverse biological activities. The presence of a fluoro substituent and a methyl group on the benzothiazole ring enhances its potential for targeted applications, making it a subject of interest for researchers exploring novel therapeutic agents and crop protection solutions.

In recent years, the demand for fluorinated benzothiazole derivatives has surged due to their unique physicochemical properties and bioactivity. The 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide structure is particularly notable for its potential in modulating enzyme activity and receptor interactions. This aligns with current trends in precision medicine and sustainable agriculture, where researchers seek compounds with high specificity and minimal environmental impact. The compound's CAS no 313469-43-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves multi-step organic reactions, including condensation and fluorination processes. Its molecular weight and logP value are critical parameters for drug discovery, as they influence bioavailability and metabolic stability. Researchers often compare this compound to other benzothiazole amides to evaluate its efficacy in anti-inflammatory or antimicrobial applications. These properties are frequently queried in AI-driven literature searches, highlighting the compound's role in addressing global health challenges.

From an industrial perspective, CAS 313469-43-1 is explored for its potential in material science, particularly in designing fluorescent probes or organic semiconductors. The benzothiazole core contributes to electron delocalization, making it valuable for optoelectronic devices. This application resonates with the growing interest in green chemistry and renewable energy, topics frequently discussed in scientific forums and search engines.

Quality control of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide relies on advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These methods ensure purity and consistency, which are paramount for regulatory compliance in pharmaceutical development. The compound's stability under various conditions is another hot topic, as it determines shelf-life and formulation strategies. Such details are often sought after in patent databases and research publications.

In summary, 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS no 313469-43-1) represents a versatile scaffold with broad applications in life sciences and advanced materials. Its structural features and functional groups make it a promising candidate for addressing contemporary challenges in healthcare and technology. As research progresses, this compound is likely to remain a focal point in scientific inquiries and industrial innovations.

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